molecular formula C16H14N2OS2 B2463531 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034544-33-5

5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2463531
CAS No.: 2034544-33-5
M. Wt: 314.42
InChI Key: IKNLTXFCDZSFTC-UHFFFAOYSA-N
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Description

5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule featuring a distinct molecular architecture that combines thiophene and pyridine heterocyclic systems. This specific structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. Thiophene-carboxamide derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including potent antibacterial effects against pathogenic Gram-positive and Gram-negative bacteria and antioxidant properties as measured by ABTS assay . The integration of the pyridinyl-thiophene moiety, as part of a fused thienopyridine system, is a key structural feature in compounds being explored for various therapeutic applications, such as antibacterial, cytotoxic, anti-viral, and antiplatelet agents . The compound is provided exclusively for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans. Researchers can leverage this compound as a key intermediate or parent structure for synthesizing novel analogs, for molecular docking studies to investigate interactions with bacterial proteins and other enzymatic targets, or as a lead compound in the exploration of new anti-infective and antioxidant agents .

Properties

IUPAC Name

5-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-4-5-14(21-11)16(19)18-9-12-3-2-7-17-15(12)13-6-8-20-10-13/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLTXFCDZSFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution reactions at its thiophene, pyridine, and amide moieties, influenced by electronic effects and steric factors.

Thiophene Ring Substitution

The thiophene ring (3-yl position) can undergo electrophilic substitution. For example:

  • Nitration : Introduction of nitro groups at the para position relative to the substituent.

  • Halogenation : Chlorine or bromine substitution using Friedel-Crafts reagents.

Key Observations :

  • Substituents like nitro groups enhance electron-withdrawing effects, increasing reactivity in subsequent reactions .

  • Replacement of nitro groups with other polar heterocycles (e.g., pyrrole, imidazole) often reduces activity in biological assays but may alter chemical reactivity .

Amide Group Substitution

The amide group is susceptible to nucleophilic acyl substitution:

  • Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions (e.g., HCl or NaOH).

  • Alkylation : Reaction with alkyl halides to form N-alkyl derivatives.

Example :

Amide+HClCarboxylic Acid+NH4Cl\text{Amide} + \text{HCl} \rightarrow \text{Carboxylic Acid} + \text{NH}_4\text{Cl}

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides and sulfones, while the pyridine ring remains relatively stable under mild conditions.

Thiophene Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

  • Products : Thiophene sulfoxide or sulfone derivatives.

Impact :

  • Oxidation alters electronic properties, affecting conjugation and biological activity.

Reduction Reactions

The pyridine ring can be reduced to piperidine under catalytic hydrogenation, while the amide group may undergo partial reduction.

Pyridine Reduction

  • Reagents : H₂ gas, palladium catalyst (Pd/C).

  • Product : Piperidine derivative.

Amide Reduction

  • Reagents : LiAlH₄ (lithium aluminum hydride).

  • Product : Amine derivative (secondary amine).

Example :

PyridineH2/Pd/CReductionPiperidine\text{Pyridine} \xrightarrow[\text{H}_2/\text{Pd/C}]{\text{Reduction}} \text{Piperidine}

Hydrolysis Reactions

The amide group undergoes hydrolysis to form carboxylic acids, a critical step in degradation studies.

Acidic Hydrolysis

  • Conditions : Strong acid (HCl), elevated temperature.

  • Product : Thiophene-2-carboxylic acid + piperidine derivative.

Cross-Coupling Reactions

The compound’s heterocyclic rings enable participation in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.

Comparative Analysis of Substituent Effects

Substituents on the thiophene and pyridine rings significantly influence reactivity. Below is a comparative table based on experimental data :

Substituent Type Position Impact on Reactivity Key Observations
Nitro (–NO₂)Thiophene-5High electron withdrawalEnhances oxidation
Methyl (–CH₃)Thiophene-5Electron donationStabilizes intermediates
Fluoro (–F)Pyridine-4Modulates LXRα selectivityReduces cLogP
Chloro (–Cl)Pyridine-4Increases steric hindranceAlters substitution patterns

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a structurally related compound induced apoptosis in liver cancer cells through mitochondrial dysfunction, suggesting that 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide could be explored as a potential anticancer agent .

Antimicrobial Properties

Another promising application lies in the compound's antimicrobial activity. In vitro tests on thiophene derivatives have shown effectiveness against Candida albicans, indicating that structural modifications can enhance antifungal properties. This suggests that this compound may be optimized for use in antifungal therapies .

Neuroprotective Effects

The compound's potential neuroprotective effects are also under investigation. Compounds with similar thiophene and pyridine structures have been linked to neuroprotection through mechanisms involving the modulation of neuroinflammatory pathways. This area warrants further research to elucidate the specific pathways involved and the efficacy of this compound in neurological disorders.

Material Science Applications

The unique electronic properties of this compound make it a candidate for applications in material science. Its ability to form stable thin films can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units enhances charge transport properties, which is critical for the performance of electronic devices .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in liver cancer cells; inhibits cell proliferation.
AntimicrobialEffective against Candida albicans; structural modifications enhance antifungal activity.
NeuroprotectivePotential modulation of neuroinflammatory pathways; requires further investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiophene derivatives against Candida albicans, revealing that specific modifications significantly enhanced antifungal activity by reducing adherence and biofilm formation. This highlights the importance of structural variations for optimizing biological activity .

Case Study 2: Anticancer Activity

Research on structurally similar compounds indicated their ability to inhibit cell proliferation and induce apoptosis in human liver cancer cells through mitochondrial dysfunction. This suggests a promising avenue for further exploration of this compound in cancer therapy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure : Features a thiophene-2-carboxamide linked to a 2-nitrophenyl group.
  • Synthesis : Reacts 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile under reflux .
  • Key Features :
    • Dihedral angles between thiophene and benzene rings: 8.50–13.53°, similar to its furan analog (9.71°) .
    • Weak intermolecular interactions (C–H⋯O/S) dominate crystal packing, lacking classical hydrogen bonds .
  • Biological Activity : Demonstrates antibacterial and antifungal properties, attributed to the nitro group’s electron-withdrawing effects .
N-(2-Nitrophenyl)furan-2-carboxamide
  • Structure : Replaces thiophene with a furan ring.
  • Comparison :
    • Smaller dihedral angles (9.71°) between aromatic rings compared to thiophene analogs, likely due to furan’s reduced steric bulk .
    • Shorter C–O bond lengths (1.34–1.37 Å) vs. C–S bonds (1.71–1.74 Å) in thiophene derivatives, influencing electronic properties .
GSK2830371
  • Structure: A thiophene-2-carboxamide derivative with a pyridinylamino substituent and cyclopentyl groups.
  • Structural complexity may improve metabolic stability compared to simpler analogs .
Key Observations :

In contrast, the pyridine-thiophene hybrid in the target compound may offer π-π stacking advantages.

Steric Considerations : Bulky substituents in GSK2830371 and the target compound could hinder rotational freedom, affecting binding kinetics .

Implications for Drug Design

  • Target Compound Advantages :
    • Hybrid pyridine-thiophene scaffold may improve solubility and bioavailability compared to nitroaryl analogs.
    • Methyl substitution at thiophene position 5 could reduce metabolic degradation.

Biological Activity

5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with a pyridine moiety, which is known to enhance biological activity through various interactions with biological targets. The structural formula can be represented as follows:

C14H14N2O1S2\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_1\text{S}_2

This structure allows for significant interactions with proteins and enzymes, making it a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, this compound may inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells. This action is akin to that observed in Combretastatin A4 (CA-4), a known anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest that thiophene carboxamide derivatives exhibit antimicrobial properties against various pathogens. The presence of the thiophene ring enhances the compound's ability to interact with bacterial cell membranes .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiophene derivatives, including this compound. For instance, related compounds have shown IC50 values in the low micromolar range against Hep3B liver cancer cells, indicating significant cytotoxicity .

CompoundIC50 (µM)Target
This compoundTBDHep3B
CA-40.1Tubulin
Colchicine0.05Tubulin

Antimicrobial Activity

In vitro studies have indicated that thiophene carboxamide derivatives possess antimicrobial properties. For example, compounds similar to the one have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Thiophene Derivative A0.22E. coli
Thiophene Derivative B0.25Klebsiella pneumoniae

Case Studies and Research Findings

  • Study on Hep3B Cells : A study focusing on the effects of thiophene carboxamide derivatives on Hep3B cells revealed that these compounds could disrupt spheroid formation in cancer cell cultures, forcing aggregation into globular shapes. This suggests a potential mechanism for inhibiting tumor growth through disruption of cellular architecture .
  • Antimicrobial Efficacy : In another study, derivatives similar to this compound were tested against common pathogens, revealing promising results in terms of both bactericidal and fungicidal activities .

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